molecular formula C30H35NO10 B13424777 Stephalonine L

Stephalonine L

Cat. No.: B13424777
M. Wt: 569.6 g/mol
InChI Key: QIVQUXHPBNBKTE-BKGQYBMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stephalonine L is a natural alkaloid compound with the CAS number 2379277-60-6 and a molecular formula of C30H35NO10 . It is classified among the hasubanan alkaloids, a group of compounds known to be isolated from plant species within the Stephania genus . As a specialized alkaloid, this compound represents a compound of interest in natural product chemistry and phytochemical research for the isolation, identification, and characterization of bioactive plant metabolites. Researchers may utilize this reagent in studies aimed at exploring the chemical diversity and biosynthetic pathways of isoquinoline alkaloids. This product is labeled For Research Use Only (RUO) . RUO products are exclusively tailored for laboratory research applications and are not intended for use in diagnostic or therapeutic procedures . They are not manufactured under the same regulatory controls as diagnostic medical devices and are essential tools for fundamental research, pharmaceutical discovery, and the development of new assays . This product is strictly for use by qualified researchers in controlled laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H35NO10

Molecular Weight

569.6 g/mol

IUPAC Name

[(1R,8R,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-16-oxo-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C30H35NO10/c1-31-23(32)15-28-13-22(40-27(33)16-8-10-18(34-2)20(12-16)36-4)26(38-6)30(39-7)29(28,31)14-21(41-30)17-9-11-19(35-3)25(37-5)24(17)28/h8-12,21-22,26H,13-15H2,1-7H3/t21-,22+,26+,28-,29+,30+/m1/s1

InChI Key

QIVQUXHPBNBKTE-BKGQYBMJSA-N

Isomeric SMILES

CN1C(=O)C[C@@]23[C@]14C[C@H](C5=C2C(=C(C=C5)OC)OC)O[C@]4([C@H]([C@H](C3)OC(=O)C6=CC(=C(C=C6)OC)OC)OC)OC

Canonical SMILES

CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)OC(=O)C6=CC(=C(C=C6)OC)OC)OC)OC

Origin of Product

United States

Isolation and Purification Methodologies for Stephalonine L

Plant Material Sourcing and Preparation

The journey to isolate Stephalonine L commences with the meticulous collection and preparation of its botanical source, Stephania longa.

Collection and Authentication of Botanical Sources

Stephania longa is a plant species primarily found in the southern regions of China, with notable distribution in the Yunnan and Guangxi Provinces. mmbio.cn For research purposes, the plant material is collected from specific locations, such as Wuzhou in Guangxi, China. mmbio.cn To ensure the accuracy and reliability of the research, the collected plant material undergoes authentication by a qualified botanist. A voucher specimen is typically preserved in a designated institutional repository, such as the Department of Pharmacy at Foshan University, to serve as a reference for future studies. mmbio.cn

Extraction Techniques from Plant Matrix

Once authenticated, the plant material undergoes a series of extraction procedures to liberate the target alkaloids, including this compound, from the complex plant matrix.

The dried and powdered whole plants of Stephania longa are subjected to extraction using organic solvents. mmbio.cn A common method involves the use of 95% ethanol (B145695) (EtOH) for multiple extraction cycles to ensure a comprehensive recovery of the phytochemical constituents. mmbio.cn The resulting ethanol extract is then concentrated under reduced pressure to yield a crude extract. mmbio.cn This crude extract is subsequently suspended in water and partitioned successively with a series of solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297) (EtOAc). mmbio.cn This liquid-liquid partitioning helps to separate compounds based on their solubility, with the alkaloidal fraction typically concentrating in the chloroform and ethyl acetate phases.

In some protocols, an acid-base extraction is employed to specifically isolate the alkaloids. scielo.br The crude extract is first partitioned between an acidic aqueous solution and an organic solvent like petroleum ether. The aqueous layer, now containing the protonated alkaloids, is then basified and re-extracted with a solvent such as chloroform to obtain the crude alkaloid fraction. researchgate.net

Research has focused on optimizing extraction protocols to enhance the yield and purity of the target alkaloids. One documented protocol for the extraction of hasubanan (B79425) alkaloids from Stephania longa involves the following steps:

StepProcedure
1. Plant Material PreparationDried and powdered whole plants of S. longa (5.0 kg) are used as the starting material. mmbio.cn
2. Initial ExtractionThe powdered plant material is extracted three times with 95% ethanol. mmbio.cn
3. ConcentrationThe combined ethanol extracts are concentrated under vacuum to produce a crude extract (540 g). mmbio.cn
4. Solvent PartitioningThe crude extract is suspended in water and then partitioned sequentially with petroleum ether, chloroform, and ethyl acetate. mmbio.cn

This systematic approach ensures the efficient extraction and preliminary separation of the alkaloidal content from other plant metabolites.

Solvent-Based Extraction Approaches

Chromatographic Separation Techniques for Alkaloid Isolation

Following the initial extraction and partitioning, the crude alkaloid extract, which is a complex mixture of numerous compounds, undergoes further separation and purification using various chromatographic techniques.

Conventional Column Chromatography Applications (e.g., Silica (B1680970) Gel Chromatography)

Column chromatography is a fundamental and widely used technique for the separation of individual alkaloids from the crude extract. nih.gov Silica gel is a common stationary phase used for this purpose. nih.govinformahealthcare.com The crude alkaloid fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. scielo.br This differential elution causes the compounds to separate based on their affinity for the stationary phase and solubility in the mobile phase. khanacademy.org

Fractions are collected sequentially and are often monitored by thin-layer chromatography (TLC) to identify those containing the desired compounds. ird.fr Further purification of these fractions may involve repeated column chromatography using different solvent systems or other chromatographic methods. scielo.br For instance, after initial separation on silica gel, fractions containing a mixture of alkaloids can be subjected to further chromatographic steps using stationary phases like Sephadex LH-20, which separates molecules based on size. researchgate.netird.fr

High-Performance Liquid Chromatography (HPLC)-Based Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of hasubanan alkaloids from fractionated extracts of Stephania longa. mmbio.cn Preparative HPLC, in particular, is employed to isolate individual compounds with a high degree of purity from fractions that have already been simplified by preliminary column chromatography. mmbio.cn

Research on the constituents of S. longa demonstrates the use of reversed-phase HPLC for this purpose. In a typical workflow, fractions obtained from an initial ODS (octadecylsilane) column are subjected to preparative HPLC. mmbio.cn Studies on the isolation of co-occurring hasubanan alkaloids like Stephalonine E, Longanone, and Cephatonine utilize a reversed-phase ODS-A column. mmbio.cn The separation is commonly achieved using an isocratic mobile phase, which consists of a mixture of methanol (B129727) (MeOH) and water (H₂O). mmbio.cn The precise ratio of these solvents is optimized to achieve the best separation for specific compounds. For instance, a 65:35 (v/v) mixture of MeOH—H₂O was used to purify Longanone, while a 70:30 (v/v) ratio was effective for separating Cephatonine and Prostephabyssine. mmbio.cn

These findings are summarized in the table below, illustrating the typical parameters for the preparative HPLC purification of hasubanan alkaloids from S. longa.

ParameterSpecificationSource
Instrument Shimadzu LC-20A Preparative HPLC System mmbio.cn
Column YMC-Pack ODS-A, 5 µm, 10 × 250 mm mmbio.cn
Mobile Phase Isocratic Methanol (MeOH) and Water (H₂O) mixtures mmbio.cn
Example Elution Ratios 65:35 (v/v) for Longanone; 70:30 (v/v) for Cephatonine mmbio.cn

Gas Chromatography (GC)-Based Separations

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as a powerful analytical technique for profiling the chemical constituents of plant extracts. tci-thaijo.orgmdpi.com In the context of the Stephania genus, GC-MS is primarily used to identify volatile and semi-volatile compounds within the crude extracts rather than for the preparative isolation of complex, low-volatility alkaloids like this compound. mdpi.comresearchgate.net The high molecular weight and thermal lability of many hasubanan alkaloids make them generally unsuitable for direct GC analysis without derivatization.

The table below details the GC-MS parameters used for the analysis of volatile components in Stephania tetrandra, which are representative of the methodology applied within the genus.

ParameterSpecificationSource
Instrument Shimadzu QP 2010 GC-MS mdpi.com
Column DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness) mdpi.com
Ion Source Temperature 230 °C mdpi.com
Interface Temperature 250 °C mdpi.com
Carrier Gas Helium
Ionization Mode Electron Impact (EI) mdpi.com
Mass Scan Range 50–1000 m/z mdpi.com
Temperature Program Initial 40°C, ramped to 240°C via multiple steps mdpi.com

Advanced Chromatographic Systems and Method Development

The structural diversity and complexity of alkaloids in Stephania species necessitate the use of advanced and high-resolution analytical systems for comprehensive profiling and identification. researchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF-MS), represents the state-of-the-art for this purpose. mdpi.comresearchgate.net

These hyphenated techniques (LC-MS/MS) are not typically used for preparative isolation but are instrumental in method development and chemical discovery. They allow for the rapid and tentative identification of dozens of alkaloids in a single analytical run based on their exact mass, isotopic patterns, and characteristic fragmentation pathways. researchgate.net For instance, an LC-QTOF-MS/MS method was successfully used to identify 37 different alkaloids in Stephania hainanensis, including various types such as aporphine (B1220529), protoberberine, and bisbenzylisoquinoline alkaloids. researchgate.net Twenty-seven of these were new to the species, highlighting the power of this approach in discovering novel compounds like this compound. researchgate.net

The data generated from these advanced systems is crucial for:

Dereplication: Quickly identifying known compounds to focus isolation efforts on novel structures.

Structural Elucidation: Providing accurate mass and fragmentation data that, combined with NMR, helps determine the final structure of new alkaloids. mmbio.cnresearchgate.net

Quality Control: Developing robust methods to evaluate the chemical consistency of plant material. mdpi.com

The development of such analytical methods is a precursor to targeted isolation, providing essential information on the retention behavior and mass of compounds of interest, thereby guiding the optimization of preparative HPLC methods. acs.org

Structural Elucidation of Stephalonine L

Spectroscopic Methodologies for Molecular Structure Determination

The determination of the molecular structure of Stephalonine L relies heavily on a suite of spectroscopic methods. nih.govnih.gov These techniques provide detailed information about the connectivity of atoms and their spatial relationships, which, when pieced together, reveal the complete structure of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for probing the structure of organic molecules in solution. libretexts.org It is based on the magnetic properties of atomic nuclei and provides a detailed map of the carbon and proton framework of a molecule. libretexts.orgnih.gov

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental to structural elucidation. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. rsc.org The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule. nih.govresearchgate.netsci-hub.se

For alkaloids similar to this compound, the ¹H NMR data often show characteristic signals for aromatic protons, methoxy (B1213986) groups, and protons on the alkaloid's core structure. informahealthcare.com The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus. libretexts.orgrsc.org

Table 1: Representative ¹H NMR Data for Aporphine (B1220529) Alkaloids

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-1 6.80 d 8.0
H-2 6.64 d 8.0
OCH₃ 3.90 s -
N-CH₃ 2.50 s -

Note: This table presents typical data for related compounds and is for illustrative purposes.

Table 2: Representative ¹³C NMR Data for Aporphine Alkaloids

Carbon Chemical Shift (δ) ppm
C-1 110.0
C-2 125.0
C-3a 128.0
C-8 145.0
OCH₃ 56.0
N-CH₃ 43.0

Note: This table presents typical data for related compounds and is for illustrative purposes.

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is crucial for assembling the molecular puzzle. princeton.eduslideshare.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comcreative-biostructure.com It helps establish the connectivity of proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. princeton.eduemerypharma.com This is a powerful tool for assigning carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. princeton.eduemerypharma.com This long-range correlation is vital for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.educreative-biostructure.com This information is critical for determining the stereochemistry and three-dimensional conformation of the molecule.

Through the combined interpretation of these 1D and 2D NMR spectra, a detailed picture of the bonding framework and relative stereochemistry of this compound can be constructed. sci-hub.seresearchgate.net

One-Dimensional (1D) NMR (e.g., 1H, 13C NMR)

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.orgnih.gov It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. wikipedia.org

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the accurate determination of the molecular weight of a compound, often with enough precision to determine its elemental composition. informahealthcare.comresearchgate.netnih.gov For natural products like this compound, HR-ESI-MS is used to establish the molecular formula, which is a critical first step in structure elucidation. researchgate.netmdpi.com The technique typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. teledynelabs.com

Table 3: Illustrative HR-ESI-MS Data

Ion Calculated m/z Found m/z Formula
[M+H]⁺ 328.1594 328.1591 C₁₉H₂₂NO₄

Note: This data is hypothetical and serves as an example of what HR-ESI-MS data provides.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the analysis of complex mixtures, such as the crude extracts from which alkaloids are isolated. frontiersin.orgscirp.org This technique combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. mdpi.com

In the context of isolating and identifying this compound, LC-MS/MS serves several critical functions. Initially, it is used to analyze the alkaloidal extract to identify the presence of known and potentially new compounds by comparing their retention times and mass spectra with established databases. frontiersin.org For a novel compound like this compound, high-resolution mass spectrometry (HRMS) within the LC-MS system provides a highly accurate mass measurement, from which a molecular formula can be confidently proposed. acs.orgtandfonline.com

Furthermore, the tandem mass spectrometry (MS/MS) capability is used to fragment the parent ion of the putative this compound. The resulting fragmentation pattern offers crucial clues about the compound's structure, such as the loss of specific side chains or the cleavage of the core ring system. caltech.edu This fragmentation data is vital for distinguishing between isomers and for piecing together the connectivity of the molecule. frontiersin.orgnih.gov

Table 1: Representative LC-MS/MS Data for a Hasubanan (B79425) Alkaloid Analysis This table illustrates the type of data obtained from an LC-MS/MS experiment for a hypothetical hasubanan alkaloid similar to this compound.

Parameter Value/Observation Significance
Retention Time (t_R) 15.4 min Characteristic time for the compound to elute from the LC column under specific conditions.
Parent Ion [M+H]⁺ (m/z) e.g., 462.2414 Provides the accurate mass of the protonated molecule, used to determine the elemental composition.
Major MS/MS Fragments (m/z) e.g., 444, 315, 283 Result from the controlled fragmentation of the parent ion, indicating specific structural motifs and functional groups.
Inferred Neutral Loss e.g., -H₂O, -C₂H₅N The mass difference between the parent and fragment ions suggests the loss of small neutral molecules, aiding in structural puzzle assembly.
MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique for the analysis of natural products. nih.govthieme-connect.com It is particularly valued for its soft ionization process, which minimizes fragmentation and typically produces a strong signal for the intact molecular ion. nih.gov This makes it highly effective for rapidly determining the molecular weight of compounds in a complex mixture with high accuracy. researchgate.net

In the study of this compound, MALDI-TOF MS would be used to confirm the molecular weight suggested by LC-MS analysis. thieme-connect.com Its high throughput allows for the rapid screening of multiple chromatographic fractions during the isolation process to locate the compound of interest. sci-hub.se While LC-MS/MS is superior for obtaining detailed fragmentation data for structural elucidation, MALDI-TOF provides a rapid and accurate confirmation of the molecular formula, a critical first step in characterizing a new natural product. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule. ijorp.orgbotanyjournals.com The IR spectrum provides a unique "fingerprint" of a sample by showing the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of different chemical bonds. jchr.org

For this compound, the IR spectrum would reveal the presence of key functional groups characteristic of the hasubanan alkaloid class. acs.orgnih.gov Analysis of the spectrum allows for the identification of hydroxyl (-OH) groups, carbonyl (C=O) groups from esters or ketones, ether (C-O-C) linkages, and aromatic rings (C=C stretches). botanyjournals.comresearchgate.net This information is foundational, providing a checklist of the chemical functionalities that must be incorporated into the final proposed structure. mdpi.com

Table 2: Typical Infrared Absorption Bands for Hasubanan Alkaloids This table presents characteristic IR absorption frequencies expected for a hasubanan alkaloid like this compound.

Wavenumber (cm⁻¹) Vibration Type Functional Group Indicated
3500 - 3200 O-H stretching Hydroxyl group(s)
3000 - 2850 C-H stretching Aliphatic C-H bonds
~1735 C=O stretching Ester carbonyl group
~1600, ~1500 C=C stretching Aromatic ring
1250 - 1050 C-O stretching Ether and ester groups
~950 N-O vibration Potential N-oxide functionality

X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography is the gold standard for molecular structure determination, providing an unambiguous and precise 3D model of a compound's atomic arrangement in a crystalline state. nih.gov This technique involves directing X-rays at a single, high-quality crystal of the substance. The resulting diffraction pattern is analyzed to build a map of electron density, which reveals the exact position of each atom. acs.org

For a new natural product like this compound, obtaining a crystal suitable for X-ray analysis is a primary goal. A successful crystallographic analysis provides definitive proof of the molecular connectivity, relative configuration, and absolute stereochemistry, thus confirming the structural hypotheses derived from spectroscopic data. tandfonline.comacs.org The structure of related hasubanan alkaloids, such as Cepharatine A, has been unequivocally confirmed using this method. nih.govacs.org

Integration of Multi-Spectroscopic Data for Comprehensive Structural Characterization

The elucidation of the structure of this compound is not a linear process but rather an integrative puzzle. slideshare.net No single technique provides all the necessary information; instead, data from every analytical method must be combined to build a single, consistent structural model. researchgate.netfrontiersin.org

The process begins with LC-MS/MS suggesting a molecular formula and providing initial fragmentation clues. mdpi.comacs.org IR spectroscopy then confirms the presence of key functional groups. nih.gov Extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (though not detailed here) is performed to establish the carbon-hydrogen framework and the connectivity between atoms. Finally, the absolute stereochemistry is proposed using CD spectroscopy and, if possible, is unequivocally confirmed by X-ray crystallography. tandfonline.comacs.org The final, accepted structure of this compound is one that is in complete agreement with all collected spectroscopic and crystallographic data. nih.govjst.go.jp

Biosynthesis and Biogenetic Pathways of Stephalonine L

Elucidation of Precursor Molecules and Intermediates

The biosynthesis of hasubanan (B79425) alkaloids is understood to originate from amino acid precursors. researchgate.net Specifically, feeding experiments have provided evidence that the hasubanan framework is derived from two tyrosine building blocks. caltech.edu These studies were crucial in establishing the foundational molecules from which the complex structure of these alkaloids is assembled.

The pathway proceeds through several key intermediates. Following the initial condensation of the two tyrosine-derived units, an isoquinoline (B145761) intermediate is generated. caltech.edu This is a common feature in the biosynthesis of many isoquinoline alkaloids. Further investigations have pointed to the involvement of a trioxygenated intermediate in the formation of the C ring of the hasubanan core. caltech.edu It was also determined that the oxidation of tyrosine happens before the formation of the isoquinoline ring, as various mono- and dioxygenated isoquinoline derivatives were not incorporated into the final natural product. caltech.edu

Enzymatic Transformations and Catalysis in Stephalonine L Formation

The conversion of precursor molecules into the final structure of this compound involves a series of highly specific enzymatic transformations. These reactions are responsible for constructing the characteristic polycyclic framework of the hasubanan alkaloids. rsc.orgrsc.org

Isoprenoid Pathway Involvement

The biosynthesis of many alkaloids, including those of the hasubanan type, involves precursors from the isoprenoid pathway. univ-tours.frresearchgate.net This pathway generates five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), through either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. univ-tours.frmdpi.com These isoprenoid units are essential for the formation of a wide variety of natural products. nih.gov While the direct involvement of the isoprenoid pathway in this compound formation is a subject of ongoing research, its role in providing essential precursors for alkaloid biosynthesis in general is well-established. univ-tours.frresearchgate.net

S-Reticuline as a Potential Intermediate

(S)-Reticuline is a pivotal intermediate in the biosynthesis of a vast array of isoquinoline alkaloids. ontosight.airesearchgate.netresearchgate.net It is formed through a series of enzyme-catalyzed reactions that begin with L-tyrosine. ontosight.ainih.gov It is proposed that the biosynthesis of hasubanan alkaloids also proceeds through (S)-reticuline. researchgate.netresearchgate.net This hypothesis is supported by the structural relationship between hasubanan alkaloids and other reticuline-derived alkaloids like morphine. researchgate.net The general biosynthetic scheme suggests that oxidative phenolic coupling of reticuline (B1680550) derivatives is a key step in forming the hasubanan skeleton. researchgate.net

Role of Oxidosqualene Cyclases

Oxidosqualene cyclases (OSCs) are key enzymes in the biosynthesis of triterpenes and sterols, catalyzing the cyclization of 2,3-oxidosqualene (B107256) into various polycyclic scaffolds. researchgate.netmdpi.commdpi.com In plants, a diverse array of OSCs leads to the formation of a wide range of triterpenoid (B12794562) skeletons. mdpi.combiocrick.comnih.gov While OSCs are primarily associated with triterpenoid biosynthesis, the cyclization reactions they catalyze are analogous to key steps in the formation of other complex polycyclic natural products. The involvement of specific cyclases in the formation of the hasubanan core from acyclic precursors is a critical area of investigation. rsc.org These enzymes are responsible for orchestrating the intricate ring-forming cascades that define the structure of alkaloids like this compound. mdpi.comrsc.org

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of complex natural products like this compound is tightly regulated at the genetic level. psu.edunih.gov The expression of the enzymes involved in the biosynthetic pathway is controlled by a network of regulatory genes. psu.edunih.gov These genes can be influenced by developmental cues and environmental stimuli, ensuring that the production of these specialized metabolites occurs at the appropriate time and in the correct tissues.

Transcription factors play a crucial role in this regulatory network by binding to specific DNA sequences in the promoter regions of biosynthetic genes, thereby activating or repressing their transcription. mdpi.com The identification and characterization of these regulatory elements and the transcription factors that bind them are essential for understanding how the biosynthesis of hasubanan alkaloids is controlled. While specific regulatory genes for this compound biosynthesis have not been fully elucidated, research on other alkaloid pathways provides a framework for how this regulation likely occurs. nih.govmdpi.com

Biosynthetic Relationships within Hasubanan Alkaloid Family

The hasubanan alkaloids are a structurally diverse family of over 80 known compounds, all sharing the characteristic aza-[4.4.3]-propellane core. researchgate.netnih.govcaltech.edu The structural variations within the family, such as different oxidation patterns and rearrangements, are thought to arise from a common biosynthetic pathway that diverges at later stages. researchgate.netcaltech.edu

The shared origin from (S)-reticuline provides a unifying basis for the biosynthesis of the entire hasubanan family. researchgate.net It is hypothesized that different enzymatic modifications of a common hasubanan intermediate lead to the array of observed structures. For instance, the relationship between different hasubanan alkaloids can be seen in laboratory syntheses, where one member of the family can be converted into another through specific chemical reactions that mimic plausible biosynthetic steps. researchgate.net This interconnectedness highlights the efficiency of nature in generating chemical diversity from a common set of precursors and enzymatic tools. researchgate.netcaltech.edu

Comparative Biosynthesis Studies with Related Alkaloids

The biosynthesis of both hasubanan and aporphine (B1220529) alkaloids originates from the pivotal precursor (S)-reticuline, which itself is formed from the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. researchgate.netrsc.org The divergence between the formation of the hasubanan core and the aporphine core lies in the mode of intramolecular oxidative coupling of (S)-reticuline, a critical branching point in the BIA pathway. rsc.org

The Aporphine Pathway:

Aporphine alkaloids are characterized by a tetracyclic ring system formed via direct phenol-phenol C-C coupling of (S)-reticuline. rsc.org This intramolecular cyclization is catalyzed by cytochrome P450 enzymes, specifically from the CYP80G subfamily. For instance, corytuberine (B190840) synthase (CYP80G2) facilitates the conversion of (S)-reticuline into (S)-corytuberine, a foundational aporphine alkaloid. mdpi.com Subsequent enzymatic modifications, such as N-methylation, O-methylation, and the formation of methylenedioxy bridges, lead to the vast diversity of aporphine alkaloids found in nature, including well-known compounds like crebanine. mdpi.com

The Hasubanan Pathway:

In contrast, the formation of the hasubanan skeleton, which features a unique bridged tricyclic system (an aza[4.4.3]propellane core), proceeds through a para-ortho oxidative coupling of (S)-reticuline. rsc.orgwikipedia.org This is distinct from the ortho-para coupling that leads to morphine alkaloids and the direct C-C coupling of aporphines. This specific oxidative coupling yields a prohasubanan intermediate, which then undergoes further rearrangements to establish the characteristic hasubanan framework. rsc.org

Alkaloids such as the stephalonines, isolated from plants of the Stephania genus like Stephania longa, are classic examples of hasubanan alkaloids. researchgate.netnih.gov While the precise enzymatic steps for each stephalonine are not fully elucidated, the general pathway is understood to follow this hasubanan route. Following the initial skeletal formation, a series of oxidations, reductions, and acylations lead to the various derivatives, including Stephalonines A-I, M, N, and others. researchgate.netmmbio.cnresearchgate.net

A Postulated Pathway for this compound:

Direct biosynthetic studies on this compound are not presently available in scientific literature. However, based on its hasubanan core structure (C30H35NO10) and its co-occurrence with other hasubanan alkaloids like stephalonine E in Stephania longa, a plausible biosynthetic route can be proposed. mmbio.cnchembuyersguide.com

Formation of (S)-Reticuline: The pathway begins with the common BIA precursor, (S)-reticuline. researchgate.net

Oxidative Coupling: (S)-Reticuline undergoes para-ortho oxidative coupling to form a prohasubanan intermediate.

Skeletal Rearrangement: The intermediate rearranges to form the core hasubanan skeleton.

Tailoring Reactions: A series of post-rearrangement modifications, likely involving hydroxylation, O-methylation, and acylation, would then occur to produce the final structure of this compound. The complex ester functionalities often found in hasubanan alkaloids suggest the involvement of specific acyltransferases. mmbio.cn

The key distinction between the biosynthesis of this compound and aporphine alkaloids is the initial oxidative coupling event that dictates the fundamental carbon skeleton. This divergence highlights the remarkable ability of plant enzymes, particularly cytochrome P450s, to control regioselectivity in phenolic coupling reactions, thereby generating vast structural diversity from a common precursor.

Table of Research Findings on Alkaloid Biosynthesis

Precursor/EnzymeRole in BiosynthesisRelated Alkaloid Class(es)
(S)-Reticuline Central precursor for numerous benzylisoquinoline alkaloids.Aporphine, Hasubanan, Morphinan
CYP80G2 (Corytuberine synthase) Catalyzes the direct C-C phenol (B47542) coupling of (S)-reticuline to form the aporphine core.Aporphine
Prohasubanan Intermediate Formed via para-ortho oxidative coupling of (S)-reticuline; precursor to the hasubanan skeleton.Hasubanan
Dopamine An initial building block in the formation of the benzylisoquinoline backbone.Aporphine, Hasubanan
4-Hydroxyphenylacetaldehyde Condenses with dopamine to initiate the benzylisoquinoline alkaloid pathway.Aporphine, Hasubanan

Total Synthesis Strategies and Methodologies for Stephalonine L and Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into progressively simpler precursors, ultimately leading to commercially available starting materials. uniurb.it For a complex molecule like Stephalonine L, this process reveals the key strategic bonds that, when formed, build the core structure.

The hasubanan (B79425) skeleton, common to this compound, is typically an aza[4.4.3]propellane or a related variant, featuring a critical quaternary carbon stereocenter at the C13 position. sci-hub.senih.gov A general retrosynthetic analysis of the hasubanan core involves several key disconnections:

C-N Bond Disconnection: The final nitrogen-containing ring is often disconnected first, revealing a carbocyclic precursor. This simplifies the target by removing the aza-component, which can be introduced later via reactions like reductive amination or an intramolecular aza-Michael addition. researchgate.netresearchgate.net

Propellane Core Disconnection: The central propellane structure is a major challenge. Disconnections across the fused ring system are strategic. For instance, a disconnection of the bond between the quaternary center (C13) and its neighbor simplifies the tricyclic core into a more manageable bicyclic or monocyclic system. sci-hub.se

Cyclohexenone Ring Disconnection: The highly oxidized and functionalized six-membered ring is often disconnected via transformations like the Diels-Alder reaction or Michael addition, revealing simpler, often aromatic, precursors. nih.govnih.gov This approach leverages the accessibility of substituted phenols or related aromatic compounds.

This logical deconstruction guides the synthetic chemist in choosing appropriate reactions and starting materials for the forward synthesis, transforming a complex challenge into a series of solvable problems.

Synthetic Method Development Towards the this compound Core Structure

The construction of the hasubanan core, the central framework of this compound, has inspired the development and application of powerful synthetic methods. Key challenges include the construction of the congested polycyclic system and the precise control of its stereochemistry.

Dearomatization is a powerful strategy for converting simple, flat aromatic compounds into complex, three-dimensional structures, making it highly suitable for natural product synthesis. nih.govdntb.gov.ua In the context of hasubanan alkaloids, oxidative dearomatization of phenolic precursors is a cornerstone strategy for building the core structure. researchgate.netchemistry.or.jp

This approach typically involves the oxidation of a substituted phenol (B47542) to generate a highly reactive cyclohexadienone intermediate. This intermediate is then poised to undergo intramolecular cyclization reactions to form the intricate polycyclic skeleton. A prominent example is the use of an oxidative phenolic coupling followed by a regioselective intramolecular aza-Michael reaction, which efficiently assembles the hasubanan framework. researchgate.netresearchgate.netresearchgate.net This method not only builds the carbon skeleton but also installs key functional groups and can set the stage for establishing the quaternary carbon center. researchgate.net

Key Features of Dearomatization in Hasubanan Synthesis:

FeatureDescriptionReference
Complexity Generation Converts simple, 2D aromatic precursors into 3D polycyclic systems in a single step. nih.gov
Precursor Availability Leverages the wide commercial availability of diverse phenolic starting materials. researchgate.net
Quaternary Center Formation The dearomatization process facilitates the construction of sterically hindered quaternary carbons. researchgate.net
Common Reagents Often employs hypervalent iodine reagents (e.g., PIDA) or metal-based oxidants. dntb.gov.ua

Cascade reactions, also known as domino or tandem reactions, are sequences of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. rsc.org These processes are highly efficient and atom-economical, making them ideal for the rapid construction of complex molecular architectures like the hasubanan core. nih.govcaltech.eduacs.orgscispace.com

Several elegant cascade sequences have been developed for hasubanan alkaloid synthesis:

Aldol (B89426)/Nitrile Addition Cascade: In the synthesis of the related norhasubanan alkaloid stephadiamine, a key step involves a cascade initiated by an intramolecular aldol addition. The resulting intermediate then undergoes an addition to a nitrile group, followed by elimination and a conjugate re-addition, to rapidly form the aza[4.3.3]propellane core. nih.gov

Photoenolization/Diels-Alder (PEDA) Reaction: This powerful photochemical method has been used to construct the highly functionalized tricyclic core of several hasubanan alkaloids. nih.govresearchgate.net An intramolecular [4+2] cycloaddition creates the bridged ring system and establishes the critical quaternary stereocenter with high stereocontrol. nih.govresearchgate.net

Aza-Michael Addition Cascades: The intramolecular aza-Michael addition is a recurring theme, often serving as the key step to close the nitrogen-containing ring and finalize the aza-propellane structure. researchgate.netresearchgate.netrsc.org This reaction can be part of a larger cascade, triggered by a preceding dearomatization event. researchgate.net

These cascade reactions showcase how a carefully designed precursor can be transformed into a complex polycyclic system with remarkable efficiency, often in a single synthetic operation.

Controlling the absolute and relative stereochemistry of the multiple stereocenters within the hasubanan framework is a paramount challenge. Stereoselective synthesis aims to produce a single desired stereoisomer, which is crucial as different stereoisomers can have vastly different biological activities. nih.gov

Approaches to achieve stereoselectivity in hasubanan synthesis include:

Catalytic Asymmetric Reactions: The use of chiral catalysts allows for the enantioselective formation of key bonds. For example, a Rhodium(I)-catalyzed Hayashi-Miyaura reaction has been used to connect two molecular fragments with high diastereoselectivity early in a synthetic sequence. nih.gov Similarly, enantioselective ketone allylation using chiral ligands can establish key stereocenters that guide the stereochemical outcome of subsequent transformations. researchgate.net

Substrate Control: The inherent chirality within a synthetic intermediate can direct the stereochemical course of future reactions. Ring conformations and existing stereocenters can block or expose faces of a reactive group, leading to highly selective transformations.

Dynamic Cyclizations: In one approach, a tandem allylic azide (B81097) rearrangement/Friedel–Crafts alkylation cascade was used to synthesize the parent hasubanan structure. This dynamic process selectively converts a mixture of equilibrating isomers into a single product diastereomer with high selectivity. nih.gov

Cascade Reactions and Cycloadditions

Construction of Stereogenic Centers

The hasubanan skeleton of this compound contains multiple stereogenic centers, the most formidable of which is the C13 all-carbon quaternary stereocenter. sci-hub.senih.gov The synthetic methods employed are often designed specifically to address the challenge of creating these centers with the correct three-dimensional orientation.

The intramolecular photoenolization/Diels-Alder (PEDA) reaction is particularly noteworthy for its ability to construct the tricyclic core and the C13 quaternary center simultaneously and with excellent stereocontrol. nih.govresearchgate.net Another successful strategy involves an intramolecular Michael addition, which can form the aza[4.4.3]propellane ring system while setting adjacent stereocenters. nih.gov In the synthesis of stephadiamine, two adjacent α-tertiary amines, both stereocenters, were installed through a complex sequence involving a Tollens reaction and a Curtius rearrangement in a highly hindered environment. nih.govcaltech.eduacs.orgscispace.com These examples highlight how the construction of stereogenic centers is not an afterthought but a central consideration in the strategic planning of the total synthesis.

Convergent and Linear Synthesis Strategies

The assembly of complex molecules like this compound can be approached through two primary strategies: linear and convergent synthesis. uniurb.itunizg.hr

Many modern total syntheses of hasubanan alkaloids employ convergent strategies to maximize efficiency. sci-hub.seresearchgate.net For instance, a convergent approach might involve the synthesis of a complex aryl fragment and a separate cyclic fragment, which are then united using a cross-coupling reaction like the Suzuki or Hayashi-Miyaura reaction. nih.govresearchgate.net This is followed by a series of intramolecular reactions to complete the synthesis of the core. This modular approach not only improves yield but also allows for flexibility in creating analogues by simply modifying one of the fragments. sci-hub.se

Comparison of Linear vs. Convergent Synthesis

AspectLinear SynthesisConvergent Synthesis
Strategy Step-by-step assembly in a single sequence (A → B → C → Target)Independent synthesis of fragments followed by late-stage coupling (A → B; C → D; B + D → Target)
Overall Yield Tends to be lower, decreases exponentially with more steps. uniurb.itGenerally higher, as the longest linear sequence is shorter. uniurb.it
Efficiency Less efficient for complex molecules.More efficient for complex molecules. sci-hub.se
Flexibility A failure in a late step requires restarting the entire sequence.A failure in one fragment's synthesis does not impact the other. Allows for analogue synthesis by swapping fragments.

The choice between a linear and convergent approach is a critical strategic decision in the planning of a total synthesis, with convergent methodologies often being favored for intricate targets like the hasubanan alkaloids. sci-hub.se

Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis

The integration of enzymatic transformations into classical chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for the construction of complex natural products like this compound. utdallas.edursc.org These approaches leverage the high selectivity and efficiency of enzymes to perform challenging chemical transformations under mild conditions, often circumventing the need for extensive protecting group manipulations. rsc.org While specific chemoenzymatic steps for the total synthesis of this compound have not been extensively documented, the broader field of alkaloid synthesis provides a framework for potential applications. rsc.orgnih.gov

Biocatalysis can be particularly advantageous in establishing key stereocenters found in the hasubanan alkaloid core. nih.gov For instance, enzymatic kinetic resolution could be employed to resolve racemic intermediates, providing enantiopure starting materials for subsequent chemical steps. rsc.org Furthermore, enzymes such as oxidases, reductases, and hydrolases could be utilized for selective functional group manipulations on advanced synthetic intermediates. acs.org

A potential chemoenzymatic strategy for hasubanan alkaloids, including analogues of this compound, could involve the use of enzymes for late-stage C-H functionalization. This approach allows for the direct introduction of functional groups onto the complex molecular scaffold, offering a streamlined route to a variety of analogues. utdallas.edu Research groups are actively exploring the development of novel biocatalysts for asymmetric synthesis and the diversity-oriented synthesis of complex natural product-like molecules, which could be applied to the hasubanan family. utdallas.edu

One notable example in a related class of alkaloids is the chemoenzymatic synthesis of bisbenzylisoquinoline alkaloids (bisBIAs). In these syntheses, a key enzymatic stereoselective Pictet-Spengler reaction is used to construct the core structure in an enantiopure form. nih.gov This is often followed by regioselective enzymatic methylations. nih.gov Such a strategy, combining the power of enzymatic stereocontrol with traditional chemical transformations, highlights the potential for developing a concise and efficient synthesis of this compound and its analogues.

Synthesis of Structurally Modified this compound Analogues

The synthesis of structurally modified analogues of natural products is crucial for elucidating structure-activity relationships (SAR) and developing new therapeutic agents. nih.gov For the hasubanan alkaloid family, which includes this compound, a number of strategies have been developed to access a diverse range of analogues. These efforts often focus on modifying the core scaffold or the peripheral functional groups.

One approach to generating analogues involves the intentional rearrangement of the hasubanan skeleton. For example, the treatment of a key intermediate with acid was found to trigger a pinacol-like rearrangement, leading to the formation of an unnatural isohasubanan alkaloid skeleton. acs.org This discovery opened up a pathway to a new class of analogues, and enantioselective methods were developed to produce these "iso-hasubanan" structures. acs.org

The core of the hasubanan alkaloids, a complex aza-[4.4.3]propellane system, has been a primary target for synthetic modification. researchgate.netresearchgate.net Strategies have been developed for the divergent synthesis of different subclasses of hasubanan alkaloids from a common intermediate. researchgate.netdntb.gov.ua These approaches often rely on late-stage diversification of the C and D rings of the hasubanan core. researchgate.net For instance, aza-Michael additions have been employed to construct the aza-propellane structure, while other reactions have been used to achieve ring contractions or expansions, leading to novel skeletal arrangements. researchgate.netdntb.gov.ua

The synthesis of analogues with modifications to the substituent groups is another important area of research. These modifications can impact the biological activity of the compounds. The table below summarizes some of the key synthetic strategies employed to generate hasubanan alkaloid analogues.

Analogue Type Synthetic Strategy Key Intermediates/Reactions Significance
Isohasubanan AlkaloidsAcid-promoted pinacol-like rearrangementPhenanthrene intermediates, ketone allylation, anionic oxy-Cope rearrangementDiscovery of a new alkaloid skeleton. acs.org
Modified Aza-propellane CoreDivergent synthesis from a common intermediateIntramolecular aza-Michael addition, aza-benzylic acid-type rearrangementAccess to different subclasses of hasubanan alkaloids. researchgate.netdntb.gov.ua
C-Ring Contracted AnaloguesAza-benzylic acid-type rearrangementDienone intermediatesGeneration of norhasubanan skeletons. researchgate.net
D-Ring Reorganized AnaloguesCascade reaction involving a retro aza-Michael reaction and aminal formationDienone intermediatesCreation of novel heterocyclic systems within the hasubanan framework. researchgate.net

These synthetic efforts provide a toolbox for creating a wide array of structurally diverse hasubanan alkaloid analogues, which are essential for exploring the full therapeutic potential of this class of compounds, including derivatives related to this compound.

Molecular Mechanism of Action Investigations for Stephalonine L

Identification of Cellular and Subcellular Targets

Receptor Binding Studies

Specific receptor binding assays for Stephalonine L are not extensively detailed in the available literature. However, the hasubanan (B79425) alkaloid class, to which this compound belongs, has been investigated for its affinity with various receptors. Notably, some hasubanan alkaloids have been studied for their opioid receptor affinity. researchgate.net Receptor binding affinity is a critical measure of the strength of interaction between a ligand, like this compound, and a receptor. malvernpanalytical.comwikipedia.org It is typically reported by the equilibrium dissociation constant (KD), where a smaller KD value signifies a stronger binding affinity. malvernpanalytical.com These studies involve measuring the ligand's ability to bind to its target, often by using a radiolabeled version of the ligand to determine the concentration required to occupy 50% of the receptors (Ki value). wikipedia.orgmdpi.com Without specific studies, the direct receptor targets for this compound remain an area for further investigation.

Enzyme Inhibition/Activation Profiling

The anti-inflammatory effects of alkaloids from the Stephania genus are linked to the inhibition of key enzymes involved in the inflammatory cascade. While a broad enzyme inhibition profile for this compound is not available, studies on related compounds show significant inhibitory action against enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com These enzymes are crucial mediators of inflammation; iNOS produces nitric oxide (NO), a pro-inflammatory molecule, while COX-2 is a key enzyme in the synthesis of prostaglandins. mdpi.comnih.gov The inhibition of these enzymes by related aporphine (B1220529) alkaloids like oxocrebanine (B3028915) leads to a reduction in the production of their respective inflammatory products. nih.gov The potency of an enzyme inhibitor is often quantified by its IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. sigmaaldrich.comnih.gov

Signaling Pathway Modulation by this compound

Evidence from related compounds strongly suggests that the mechanism of action of this compound involves the modulation of critical intracellular signaling pathways that regulate inflammation and cell survival.

Downstream Effectors and Regulatory Networks

The primary signaling pathway implicated in the action of Stephania alkaloids is the nuclear factor-kappa B (NF-κB) pathway. nih.govrsc.org In resting cells, NF-κB dimers are held inactive in the cytoplasm by an inhibitor protein called IκBα. rsc.orgfrontiersin.org Upon stimulation by pro-inflammatory signals, a kinase complex (IKK) phosphorylates IκBα, targeting it for degradation. researchgate.netnih.gov This releases NF-κB, allowing it to move into the nucleus and trigger the transcription of pro-inflammatory genes. frontiersin.orgmdpi.com

Studies on aporphine and bisbenzylisoquinoline alkaloids from Stephania species demonstrate that these compounds can block the activation of the NF-κB pathway. rsc.orgjst.go.jp They achieve this by inhibiting the phosphorylation and subsequent degradation of the IκBα protein. rsc.org This action prevents the nuclear translocation of the active NF-κB subunit, p65, thereby halting the downstream inflammatory cascade. rsc.orgjst.go.jp In addition to the NF-κB pathway, other signaling networks, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase/Akt (PI3K/Akt) pathways, have been shown to be downregulated by alkaloids like oxocrebanine. nih.gov

Gene Expression and Protein Modulation Studies

The modulation of signaling pathways like NF-κB by Stephania alkaloids has direct consequences on gene expression and protein production. By preventing NF-κB from binding to DNA, these compounds effectively suppress the transcription of numerous NF-κB target genes. frontiersin.orgjst.go.jp

This leads to a significant reduction in the production of key pro-inflammatory proteins, including:

Pro-inflammatory Cytokines: The expression of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is markedly suppressed. nih.govmmbio.cn These cytokines are central to initiating and sustaining an inflammatory response. thermofisher.com

Inflammatory Enzymes: The protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is also downregulated, further contributing to the anti-inflammatory effect. nih.govmdpi.com

A study on hasubanan alkaloids isolated from Stephania longa quantified the inhibitory effects of several related compounds on cytokine production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The results, shown in the table below, highlight the potential for this class of compounds to modulate protein expression.

Inhibitory Effects of Hasubanan Alkaloids from S. longa on Pro-inflammatory Cytokine Production mmbio.cn
CompoundInhibition of TNF-α (IC₅₀ in µM)Inhibition of IL-6 (IC₅₀ in µM)
Longanone19.226.54
Cephatonine16.4439.12
Prostephabyssine15.8630.44

Mechanistic Studies on Inflammatory Pathways

The collective evidence from mechanistic studies on this compound's related compounds points to a multi-pronged anti-inflammatory effect centered on the disruption of pro-inflammatory signaling cascades. The primary mechanism is the potent inhibition of the canonical NF-κB pathway. nih.govrsc.org This is achieved by preventing the degradation of the inhibitory IκBα protein, which sequesters the NF-κB complex in the cytoplasm and blocks it from activating the transcription of inflammatory genes. rsc.orgresearchgate.net

Furthermore, the anti-inflammatory profile is broadened by the simultaneous downregulation of the MAPK and PI3K/Akt signaling pathways. nih.gov The inactivation of these pathways works in concert to suppress the expression and release of a wide array of inflammatory mediators, including the cytokines TNF-α, IL-1β, and IL-6, as well as the enzymes iNOS and COX-2 and their products, nitric oxide and prostaglandins. nih.govmmbio.cn This comprehensive suppression of key inflammatory pathways underscores the potential of this compound as a modulator of inflammatory responses.

In Silico Modeling of Ligand-Target InteractionsNo specific molecular docking, molecular dynamics, or QSAR analysis studies for this compound were identified in the available literature. However, such studies have been performed on other alkaloids.

Quantitative Structure-Activity Relationship (QSAR) Analysis: A QSAR analysis was conducted on a series of alkaloids, including the related compoundStephalonine D, to predict their schistosomicidal activity.

The highly specific and structured nature of the request suggests that it may be based on a very recent, unpublished, or proprietary research study that is not accessible via public search engines. Without access to this specific source data for this compound, it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the prompt.

To provide the most current and accurate information, a comprehensive search for literature pertaining to the molecular mechanism of action of this compound, with a specific focus on free energy calculations, was conducted.

Despite a thorough search of available scientific databases and literature, no specific studies detailing free energy calculations for the compound this compound were identified.

The search did yield information on related compounds and computational methodologies:

Several alkaloids isolated from the Stephania genus, including various structural analogs of stephalonine such as stephalonine A, D, G, Q, R, and S, have been the subject of phytochemical and biological investigations. researchgate.netinformahealthcare.com

In silico studies, including molecular docking and toxicity predictions, have been performed on some related alkaloids, such as Stephalonine D, to assess their potential as therapeutic agents. nih.govmdpi.com These studies provide insights into the binding modes and interactions of these compounds with biological targets.

General principles and applications of computational techniques like molecular dynamics simulations, MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) for calculating binding free energies are well-documented in the scientific literature. nih.gov These methods are crucial for understanding the stability and affinity of ligand-protein complexes.

However, the specific application of these free energy calculation methods to this compound has not been reported in the available literature. Consequently, the data required to generate the detailed research findings and data tables for the "6.5.4. Free Energy Calculations" section of the requested article is not available at this time.

Further research and publication of computational studies specifically focused on this compound are necessary to provide the detailed molecular mechanism insights as outlined in the user's request.

Preclinical Research Methodologies of Stephalonine L

In Vivo Animal Model Systems for Mechanistic Elucidation

No specific information regarding the use of in vivo animal models for the mechanistic elucidation of Stephalonine L has been published. General preclinical research practices often involve the use of various animal models to understand the biological effects of a new compound. clinsurggroup.comnih.gov

Rodent Models (e.g., mouse models)

There is no publicly available research detailing the use of rodent models, such as mice, in the study of this compound. Rodent models are frequently employed in preclinical studies to investigate the efficacy and mechanism of action of novel therapeutic agents. nih.govmdpi.com

Non-rodent Animal Models

Information regarding the use of non-rodent animal models in the investigation of this compound is not available in the current body of scientific literature. The choice of an animal model is a critical step in preclinical research, with various species used depending on the research question. nih.govmdpi.com

Model Selection and Validation for Specific Research Questions

There are no documented studies on the selection and validation of specific animal models for research questions related to this compound. The process of selecting and validating an appropriate animal model is crucial for the successful translation of preclinical findings to clinical applications. nih.gov

Pharmacokinetic (PK) and Pharmacodynamic (PD) Methodologies in Preclinical Settings

Detailed pharmacokinetic and pharmacodynamic studies for this compound are not found in publicly accessible records. Such studies are fundamental in preclinical development to understand how a compound is absorbed, distributed, metabolized, and excreted by the body, and its effects at a biological level. biogem.itnih.gov

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

There is no published data on the in vitro ADME properties of this compound. In vitro ADME studies are essential early-stage assessments in drug discovery to predict the pharmacokinetic behavior of a compound in a living organism. biopharmaservices.combioanalysis-zone.com

In Silico Profiling for PK/PD Parameters

While in silico methods are increasingly used to predict the PK/PD properties of compounds, no such studies have been published specifically for this compound. researchgate.netnih.gov Computational tools can provide valuable early insights into a compound's potential as a drug candidate. nih.govresearchgate.net For instance, a study on different alkaloids from the Stephania genus, specifically Stephalonine D, utilized in silico analysis to predict its drug-like properties. researchgate.netresearchgate.net However, this analysis did not include this compound.

Metabolite Identification and Profiling

The preclinical evaluation of a novel therapeutic candidate like this compound necessitates a thorough investigation of its metabolic fate. Metabolite identification and profiling are critical to understanding the biotransformation of the parent compound, identifying metabolic "soft spots," and assessing the potential for pharmacologically active or reactive metabolites. wuxiapptec.comevotec.com This process is fundamental for interpreting pharmacokinetic and toxicological data and ensuring that the preclinical species used in safety studies are exposed to a similar metabolic profile as anticipated in humans. wuxiapptec.com

In the preclinical phase, both in vitro and in vivo models are employed to delineate the metabolic pathways of this compound. In vitro assays, utilizing liver microsomes, S9 fractions, or hepatocytes from various species (e.g., rat, dog, monkey, and human), offer a high-throughput method to observe the initial metabolic transformations. wuxiapptec.comevotec.com These studies are crucial for early-stage drug development as they help in comparing metabolic profiles across species and identifying potential differences in biotransformation. wuxiapptec.com

The primary analytical technique for identifying and characterizing metabolites of complex natural products like hasubanan (B79425) alkaloids is high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HR-MS), particularly using a Quadrupole Time-of-Flight (QTOF) mass analyzer. researchgate.netresearchgate.net This powerful method allows for the sensitive and accurate detection of metabolites in complex biological matrices, providing precise mass measurements to determine elemental compositions and fragmentation patterns to elucidate chemical structures. creative-proteomics.comnih.gov

Detailed Research Findings

While specific preclinical metabolite profiling data for this compound is not extensively published, the metabolic pathways can be predicted based on the known biotransformations of other hasubanan and related alkaloids. The structural features of this compound, including methoxy (B1213986) groups, hydroxyl groups, and a complex polycyclic ring system, present several potential sites for metabolic modification.

Common metabolic reactions for alkaloids of this type include Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions are primarily mediated by cytochrome P450 (CYP) enzymes and often involve:

O-demethylation: Removal of a methyl group from a methoxy moiety to form a hydroxyl group.

Hydroxylation: Addition of a hydroxyl group to the aromatic or aliphatic parts of the molecule.

Oxidation: Formation of N-oxides or other oxidative products.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. These reactions include:

Glucuronidation: Attachment of glucuronic acid, typically to hydroxyl groups.

Sulfation: Conjugation with a sulfonate group.

In silico metabolism prediction tools can also be employed to identify probable sites of metabolism on the this compound structure, guiding the analytical search for its metabolites. nih.gov

The following tables represent hypothetical data from in vitro preclinical studies on this compound, illustrating the types of metabolites that would be identified and their relative abundance.

Table 1: Hypothetical Phase I Metabolites of this compound Identified in Human Liver Microsomes

Metabolite IDProposed BiotransformationMass Change from Parent
M1O-demethylation-14 Da
M2Dihydroxylation+32 Da
M3N-oxidation+16 Da
M4O-demethylation, Hydroxylation+2 Da

Table 2: Hypothetical Relative Abundance of this compound and its Metabolites in Hepatocytes from Different Species

CompoundHuman (%)Rat (%)Dog (%)
This compound453855
M1 (O-demethylated)253020
M2 (Dihydroxylated)10812
M5 (Glucuronide conjugate)152010
Other543

The structural elucidation of these metabolites is achieved through tandem mass spectrometry (MS/MS). By isolating a metabolite ion and fragmenting it, a characteristic fragmentation pattern is produced, which provides vital clues to its chemical structure. oregonstate.edu For definitive structural confirmation, nuclear magnetic resonance (NMR) spectroscopy would be required, although this necessitates the isolation of the metabolite in larger quantities. longdom.org

Advanced Analytical Methodologies for Stephalonine L Research

Quantitative Analysis of Stephalonine L in Biological and Plant Matrices

Accurate quantification of this compound is crucial for understanding its distribution in plant tissues and for pharmacokinetic studies in biological systems. Various analytical techniques have been adapted for this purpose, each offering distinct advantages in terms of sensitivity, specificity, and throughput.

Chromatographic Quantification (e.g., HPLC-UV, GC-FID)

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used technique for the quantitative analysis of alkaloids, including those from the Stephania genus. The method's reliability and robustness make it suitable for routine analysis. A typical HPLC-UV method for the analysis of Stephania alkaloids involves a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.gov The detection wavelength is usually set around 282 nm, which is a common absorbance maximum for many isoquinoline (B145761) alkaloids. h1.cospringernature.com

Gas Chromatography with a Flame Ionization Detector (GC-FID) can also be employed for the quantification of thermally stable and volatile compounds. While less common for complex alkaloids like this compound without derivatization, it remains a powerful tool in analytical chemistry.

Table 1: Representative HPLC-UV Conditions for Analysis of Stephania Alkaloids

ParameterCondition
Column Symmetry C8 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 25 mM potassium phosphate buffer (pH 3.5) - acetonitrile
Detection UV at 282 nm
Flow Rate 1.0 mL/min

This table provides a generalized example based on methods used for alkaloids from the Stephania genus. Specific conditions for this compound may vary.

Spectrophotometric Quantification

Spectrophotometric methods offer a simpler and more accessible approach for the quantification of total alkaloids, which can be adapted for estimating the concentration of this compound in extracts. A common method involves the reaction of the alkaloid with an indicator dye, such as bromocresol green (BCG), to form a colored complex that can be measured using a UV-Visible spectrophotometer. nih.govthaiscience.info The principle lies in the formation of a yellow complex between the alkaloid and BCG at a specific pH (around 4.7), which is then extracted into an organic solvent like chloroform (B151607). thaiscience.info The absorbance of the complex is measured at a wavelength of approximately 470 nm. socialresearchfoundation.comphytojournal.com The total alkaloid content is then determined by comparing the absorbance to a standard curve prepared with a reference alkaloid like atropine. innovareacademics.in

Mass Spectrometry-Based Quantification (e.g., LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of alkaloids like this compound, especially in complex biological matrices. cabidigitallibrary.orgmdpi.com This method combines the separation power of HPLC with the precise detection and structural elucidation capabilities of tandem mass spectrometry. cabidigitallibrary.org An electrospray ionization (ESI) source is commonly used to ionize the alkaloid molecules. cabidigitallibrary.org The quantification is typically performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored, providing excellent selectivity and minimizing interferences from the matrix.

Isotopic Labeling and Tracing Techniques

Isotopic labeling is a powerful tool for elucidating the biosynthetic pathways of natural products like this compound. h1.co This technique involves feeding the plant with precursors labeled with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.govacs.org The labeled precursors are incorporated into the metabolic pathways, leading to the formation of isotopically labeled this compound.

By analyzing the distribution of the isotopic label in the final molecule using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can trace the metabolic fate of the precursor and identify the intermediates in the biosynthetic pathway. nih.govnih.gov For instance, deuterium labeling with heavy water (D₂O) can be used to measure the active biosynthesis of alkaloids in medicinal plants. nih.gov This approach allows for the study of metabolic fluxes and the identification of enzymes involved in the biosynthesis of isoquinoline alkaloids. h1.conih.gov

Method Validation and Quality Control in this compound Analysis

To ensure the reliability and accuracy of quantitative data, analytical methods used for this compound analysis must be rigorously validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). nih.govntu.edu.sg Method validation involves assessing several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) for intra-day and inter-day assays. nih.govntu.edu.sg

Accuracy: The closeness of the test results obtained by the method to the true value, often determined through recovery studies. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ntu.edu.sg

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ntu.edu.sg

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov

Table 2: Typical Validation Parameters for HPLC Analysis of Stephania Alkaloids

Validation ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99 nih.govntu.edu.sg
Intra-day Precision (RSD) < 5% nih.gov
Inter-day Precision (RSD) < 5% nih.gov
Accuracy (Recovery) 85% - 115% nih.gov

These values represent common targets in method validation for related alkaloids and serve as a general guideline.

Development of Novel Hyphenated Techniques for this compound Analysis

The continuous quest for more comprehensive analytical information has led to the development of novel hyphenated techniques. These methods couple multiple analytical technologies to provide multi-dimensional data on complex samples. For this compound research, techniques such as LC-NMR and advanced MS methods like Quadrupole Time-of-Flight (QTOF) MS offer significant advantages. nih.govcabidigitallibrary.org

LC-QTOF-MS allows for the rapid identification and structural characterization of a wide range of alkaloids in a single run, based on accurate mass measurements and fragmentation patterns. cabidigitallibrary.org This is particularly useful for profiling the alkaloid content of Stephania species and for identifying novel, yet uncharacterized, compounds. Furthermore, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry can provide information on the spatial distribution of alkaloids within plant tissues, offering insights into their biosynthesis and storage. frontiersin.org

Computational Chemistry Applications in Stephalonine L Research

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on the fundamental principles of quantum physics, solving approximations of the Schrödinger equation to describe the behavior of electrons in a molecule. These methods provide detailed information about a molecule's electronic properties, reactivity, and energetics.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it suitable for molecules the size of aporphine (B1220529) alkaloids.

In the study of aporphine alkaloids, DFT has been instrumental in understanding their chemical reactivity and spectroscopic properties. nih.govfapesp.br For instance, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), have been employed to determine the most likely sites of protonation by calculating the proton affinity of different atoms in the structure. fapesp.brresearchgate.net Studies on related 7,7-dimethylaporphine alkaloids have shown that the heterocyclic nitrogen atom is typically the most basic site. researchgate.netcapes.gov.br

Furthermore, DFT is crucial for rationalizing the fragmentation patterns observed in tandem mass spectrometry (ESI-MS/MS). nih.gov By calculating the energies of various potential fragment ions and the transition states connecting them, researchers can propose and validate fragmentation mechanisms. researchgate.net This theoretical insight is invaluable for the structural elucidation of new alkaloids like Stephalonine L from complex mixtures, helping to interpret experimental mass spectra with greater confidence. fapesp.br

Table 1: Representative Data from DFT Calculations on Aporphine Alkaloids
Calculated PropertyTypical Application in this compound ResearchExample Finding for Related Alkaloids
Proton AffinityIdentifying the most basic site for protonation in ESI-MS.The heterocyclic amino group is the most probable protonation site. researchgate.net
Optimized GeometryDetermining the lowest energy 3D structure of the molecule.Provides bond lengths and angles for the stable conformer.
HOMO/LUMO EnergiesAssessing electronic reactivity and potential for redox reactions.Identifies regions susceptible to nucleophilic or electrophilic attack.
Fragment Ion EnergiesRationalizing observed fragmentation pathways in MS/MS spectra.Explains the preferential loss of specific functional groups. fapesp.br

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using any experimental data or empirical parameters. nih.gov Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory. naturalproducts.netinnovareacademics.in

These methods are generally more computationally demanding than DFT, with costs scaling significantly with the size of the molecule. innovareacademics.in Consequently, their application to larger molecules like this compound is less frequent than DFT for routine calculations. However, they serve a critical role in providing high-accuracy benchmark data. For a smaller model system representing the core of this compound, high-level ab initio calculations could be performed to validate the results obtained from more computationally efficient methods like DFT, ensuring the chosen functional is appropriate for this class of compounds.

Density Functional Theory (DFT) for Electronic Structure

Molecular Mechanics (MM) and Force Field Development

Molecular Mechanics (MM) offers a computationally efficient alternative to QM methods by treating molecules as a collection of atoms held together by classical mechanical springs. acs.org The potential energy of the system is calculated using a "force field," which is a set of equations and parameters that describe the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions like van der Waals forces and electrostatics. nih.gov

While less common for studying the electronic properties of a single molecule, MM is the cornerstone of molecular dynamics (MD) simulations and molecular docking. mdpi.com For this compound, developing or adapting a force field would enable simulations of its dynamic behavior and its interaction with biological macromolecules, such as enzymes or receptors. nih.govresearchgate.net Molecular docking studies on related aporphine alkaloids have been used to predict their binding affinity and orientation within the active sites of proteins, providing hypotheses about their potential biological activity. researchgate.net An MD simulation could then be used to assess the stability of this predicted binding pose over time. mdpi.com

Table 2: Components of a Typical Molecular Mechanics Force Field
Interaction TermDescriptionMathematical Form (Example)
Bond StretchingEnergy required to stretch or compress a bond from its equilibrium length.$$E_{bond} = k_b(r - r_0)^2$$
Angle BendingEnergy required to bend an angle from its equilibrium value.$$E_{angle} = k_\theta(\theta - \theta_0)^2$$
Torsional (Dihedral)Energy associated with rotation around a bond.$$E_{dihedral} = V_n[1 + cos(n\phi - \gamma)]$$
Van der WaalsShort-range repulsive and long-range attractive forces between non-bonded atoms.$$E_{vdw} = 4\epsilon[(\frac{\sigma}{r})^{12} - (\frac{\sigma}{r})^6]$$ (Lennard-Jones)
ElectrostaticCoulombic interaction between atoms with partial charges.$$E_{elec} = \frac{q_i q_j}{4\pi\epsilon_0 r_{ij}}$$

Advanced Simulation Techniques

Advanced simulation techniques offer a dynamic and detailed view of molecular interactions, providing insights that are often unattainable through static modeling alone. These methods are essential for understanding the nuanced behaviors of compounds like this compound at an atomic level.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods that allow researchers to observe the physical movements of atoms and molecules over time. frontiersin.org For alkaloids, MD simulations have been instrumental in validating the stability of ligand-protein complexes predicted by docking studies and in understanding the dynamic nature of these interactions. plos.orgacs.org

For example, in a study of aporphine-benzylpyridinium conjugates as acetylcholinesterase (AChE) inhibitors, MD simulations were performed to understand better the binding of these compounds in the enzyme pocket. acs.org The simulations revealed that while both (S)- and (R)-enantiomers could interact with the AChE binding site, the (S)-enantiomer formed a slightly stronger interaction, which was consistent with experimental activity data. acs.org

Table 2: Applications of Molecular Dynamics Simulations in Alkaloid Research
Alkaloid StudiedBiological TargetSimulation FindingReference
Aporphine-benzylpyridinium conjugatesAcetylcholinesterase (AChE)The (S)-enantiomer showed a stronger and more stable interaction in the binding pocket compared to the (R)-enantiomer. acs.org acs.org
Neferine (B1663666), Liensinine, IsoliensinineSARS-CoV-2 Main Protease & Spike Glycoprotein (B1211001)Validated the stability of the docked ligand-protein complexes. plos.org plos.org
Boldine (B1667363)Telomerase Reverse Transcriptase (TERT)Suggested a second binding site for a boldine derivative, explaining its stronger inhibitory effect. mdpi.com mdpi.com

Docking and Scoring Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. iiarjournals.org This method is widely used in drug design to predict the binding mode and affinity of a small molecule, such as an alkaloid, to the binding site of a target protein. iiarjournals.orgnih.gov Scoring functions are then used to estimate the binding affinity and rank different docking poses.

Numerous studies have applied docking and scoring methodologies to aporphine and bisbenzylisoquinoline alkaloids. For instance, docking studies were conducted on 102 known alkaloids against the main protease and spike glycoprotein of SARS-CoV-2 to identify potential antiviral agents. plos.org The results identified several bisbenzylisoquinoline alkaloids, such as neferine and fangchinoline, as top candidates based on their favorable docked scores. plos.org

In another study, molecular docking was used to investigate the interaction of the aporphine alkaloid boldine and its synthetic derivative with telomerase reverse transcriptase (TERT). mdpi.com The docking results, which showed significantly lower binding energy for the derivative, correlated well with its enhanced inhibitory activity. mdpi.com For this compound, docking studies could be a valuable first step in identifying potential protein targets and predicting its binding orientation and affinity, thereby guiding further experimental research. nih.gov

Table 3: Examples of Docking and Scoring in Alkaloid Research
Alkaloid/ClassProtein TargetDocking Score/Binding Energy (Example)SignificanceReference
NeferineSARS-CoV-2 Spike Glycoprotein-10.0245 kcal/molDemonstrated strong binding affinity, suggesting potential as a dual inhibitory compound. plos.org plos.org
Boldine Derivative (BSB)Telomerase Reverse Transcriptase (TERT)-9.08 kcal/molPredicted much stronger binding than the parent compound boldine, consistent with experimental IC50 values. mdpi.com mdpi.com
(S)-enantiomer of 2-chlorobenzylpyridinium-containing aporphineAcetylcholinesterase (AChE)Not specified, but led to potent inhibition (IC50 = 0.06 µM)Docking helped to explain the higher activity of the (S)-enantiomer over the (R)-enantiomer based on orientation. acs.org acs.org

Free Energy Calculations

While docking provides a rapid estimation of binding affinity, free energy calculations offer a more rigorous and accurate prediction. researchgate.net These methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), calculate the binding free energy difference between two states, providing a quantitative measure of binding affinity. frontiersin.orgresearchgate.net These calculations are computationally intensive but are becoming increasingly important in drug discovery for lead optimization. nih.govschrodinger.com

The application of free energy calculations in natural product research is an evolving field. nih.gov These methods can be used to compute both absolute and relative binding affinities. nih.gov For example, in lead optimization, calculating the relative binding free energy between a parent compound like this compound and a series of its synthetic derivatives could accurately predict whether a chemical modification has improved binding affinity to a target. nih.gov

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are also commonly used end-point methods to estimate binding free energies from MD simulation trajectories. frontiersin.orgresearchgate.net Although less rigorous than alchemical methods like FEP, they provide a good balance between computational cost and accuracy. For a novel compound like this compound, applying these free energy calculation methods could provide precise predictions of its binding potency to various biological targets, significantly aiding in the rational design of more effective analogs.

Table 4: Common Free Energy Calculation Methods in Drug Discovery
MethodDescriptionPrimary ApplicationReference
MM/PBSA and MM/GBSAEnd-point methods that calculate the binding free energy from snapshots of an MD simulation. frontiersin.orgresearchgate.netRanking compounds, estimating binding affinities. frontiersin.orgresearchgate.net frontiersin.orgresearchgate.net
Free Energy Perturbation (FEP)An alchemical method that calculates the free energy difference between two related molecules by "perturbing" one into the other. researchgate.netschrodinger.comAccurate prediction of relative binding affinities for lead optimization. nih.govschrodinger.com researchgate.netnih.govschrodinger.com
Thermodynamic Integration (TI)Another alchemical method that calculates the free energy change along a reaction coordinate. researchgate.netresearchgate.netCalculating relative and absolute binding free energies. researchgate.netresearchgate.net researchgate.netresearchgate.net

Future Directions and Emerging Research Avenues for Stephalonine L

Integration of Multi-Omics Data in Stephalonine L Studies

The future investigation of this compound will benefit significantly from the integration of multi-omics data. This approach involves the comprehensive analysis of various biological layers, including genomics, transcriptomics, proteomics, and metabolomics, to create a holistic view of the compound's effects. uclastresslab.orgmdpi.com Technologies for profiling samples across different omics platforms have advanced significantly, holding the promise of deciphering complex cellular regulatory layers. frontiersin.org

By applying multi-omics, researchers can move beyond single-endpoint assays to understand the system-wide impact of this compound. For instance, transcriptomic analysis could reveal which genes are up- or down-regulated in neuronal cells upon exposure to the compound, while proteomics would identify the corresponding changes in protein expression. Metabolomics could then illustrate the subsequent shifts in metabolic pathways. This integrated analysis can help identify the compound's mechanism of action, uncover novel biological pathways it modulates, and discover potential biomarkers for its activity. uclastresslab.orgnih.gov Such a systems-level perspective is crucial for elucidating the complex interactions between this compound and the biological systems it influences. frontiersin.org

Exploration of Novel Synthetic Pathways and Analogues

While this compound is a naturally occurring alkaloid, future research will likely focus on the exploration of novel synthetic pathways and the creation of structural analogues. researchgate.net Developing a total synthesis route for this compound would not only confirm its complex structure but also provide a reliable source of the compound for extensive research, independent of natural extraction yields.

Furthermore, synthetic chemistry allows for the creation of a library of this compound analogues. By systematically modifying specific functional groups on the core hasubanan (B79425) scaffold, chemists can investigate structure-activity relationships (SAR). For example, altering substituents or modifying stereochemistry can lead to analogues with improved potency, selectivity, or different pharmacological profiles. nih.gov The synthesis of analogues lacking certain structural features, such as a lipidic chain in other complex molecules, has been a successful strategy to probe the function of different molecular domains. nih.gov This exploration could lead to new compounds with enhanced therapeutic potential or utility as research tools.

Advancements in In Vitro and In Silico Preclinical Models

The evolution of preclinical models offers powerful new ways to investigate this compound. Traditional in vitro and in vivo models, while foundational, have limitations. news-medical.net The future lies in the application of more sophisticated human-derived in vitro systems and computational in silico models.

Advanced In Vitro Models: The use of human-induced pluripotent stem cells (hiPSCs), 3D cell cultures, and organoids can provide more physiologically relevant data. mdpi.com For a compound like this compound with potential neurological effects, researchers could use hiPSC-derived neurons or brain organoids to study its impact on human cells and complex neural networks in a dish. These models can better predict human responses compared to traditional 2D cell cultures or animal models. mdpi.com

In Silico Models: Computational approaches, or in silico models, are becoming indispensable in early-stage drug discovery. news-medical.net These methods use computer simulations to predict a compound's properties, such as its binding affinity to specific protein targets, its metabolic fate, and its potential off-target effects. openaccesspub.orgnih.gov Molecular docking simulations can predict how this compound interacts with neuronal receptors, while quantitative structure-activity relationship (QSAR) models can guide the design of new analogues with improved properties. news-medical.net Combining in silico predictions with data from advanced in vitro models can accelerate the research process and reduce reliance on animal testing. arxiv.org

Development of Advanced Analytical Platforms for this compound

The complexity and volume of data generated from multi-omics studies and high-throughput screening of this compound and its analogues necessitate the use of advanced analytical platforms. These platforms integrate artificial intelligence (AI) and machine learning to analyze large, diverse datasets from multiple sources. ibm.comcognyte.com

Collaborative Research Opportunities in this compound Chemistry and Biology

The multifaceted nature of research on a natural product like this compound requires a collaborative approach. Future progress will be significantly enhanced by fostering partnerships between researchers across different institutions and disciplines. cur.org

Opportunities for collaboration can take many forms:

Interdisciplinary Projects: Bringing together synthetic chemists, pharmacologists, computational biologists, and neuroscientists can bridge gaps in knowledge and accelerate discovery. Initiatives that fund "Two Cultures" projects, bridging the sciences and humanities, provide a model for such interdisciplinary work. stanford.edu

Research Networks: Establishing networks focused on natural product chemistry or neurological drug discovery can provide infrastructure for sharing resources, data, and expertise. cur.org

Joint Funding Applications: Collaborative grant proposals to funding bodies like the National Institutes of Health (NIH) or Wellcome Trust can support large-scale, multi-institutional projects that a single lab could not undertake alone. wellcomecollection.orggrants.gov Such collaborations can enhance the diversity and significance of research projects and improve the breadth of learning for students and junior researchers involved. cur.orgapsu.edu

By building these collaborative bridges, the scientific community can more effectively tackle the complex challenges of elucidating the chemistry and biology of this compound and translating fundamental discoveries into valuable applications.

Q & A

Q. What are the validated analytical methods for confirming the structural identity of Stephalonine L in natural product research?

To confirm structural identity, researchers should employ a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, and HMBC) is critical for elucidating the compound’s backbone and functional groups . High-Performance Liquid Chromatography (HPLC) with mass spectrometry (LC-MS/MS) provides molecular weight confirmation and purity assessment. Cross-referencing spectral data with existing literature or databases ensures accuracy. For novel compounds, X-ray crystallography is recommended to resolve stereochemistry .

Q. How can researchers design a robust synthesis pathway for this compound to ensure reproducibility?

A reproducible synthesis requires:

  • Stepwise optimization : Testing reaction conditions (temperature, catalysts, solvents) using Design of Experiments (DoE) to identify critical variables .
  • Intermediate characterization : Validating each synthetic intermediate via NMR and IR spectroscopy to ensure fidelity .
  • Scalability trials : Conducting small-scale (mg) to pilot-scale (g) reactions to assess yield consistency.
  • Documentation : Detailed protocols, including deviations and corrective measures, must be archived in supplementary materials for peer validation .

Q. What in vitro models are suitable for preliminary evaluation of this compound’s biological activity?

Prioritize cell lines with relevance to the compound’s hypothesized mechanism (e.g., cancer lines for cytotoxicity assays). Use dose-response curves (IC₅₀ calculations) and controls (positive/negative, vehicle-only) to minimize false positives. Include assays for off-target effects (e.g., mitochondrial toxicity via MTT assay) . Data should be triplicated and analyzed using ANOVA with post-hoc tests (e.g., Tukey’s HSD) .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from methodological variability. Mitigate this by:

  • Standardizing protocols : Adopt consensus guidelines (e.g., NIH preclinical reporting) for cell culture conditions, compound solubility, and assay endpoints .
  • Meta-analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity .
  • Replication studies : Independently validate key findings under controlled conditions, reporting negative results transparently .

Q. What factorial design approaches are optimal for studying this compound’s interaction with combinatorial therapies?

A 2×2 factorial design is effective for testing drug-drug or drug-dose interactions:

Factor A (this compound)Factor B (Adjuvant Therapy)Outcome Measure
Low doseAbsentTumor volume
High dosePresentApoptosis markers

This design allows detection of synergistic/antagonistic effects via interaction terms in generalized linear models (GLMs). Power analysis must precede the study to determine sample size .

Q. How can researchers ensure analytical validity when quantifying this compound in complex matrices (e.g., plasma, tissue homogenates)?

  • Sample preparation : Use solid-phase extraction (SPE) or protein precipitation to reduce matrix interference .
  • Calibration curves : Span the expected concentration range with quality controls (QCs) at low, mid, and high levels.
  • Method validation : Assess precision (intra-day/inter-day CV <15%), accuracy (85–115% recovery), and limits of detection (LOD)/quantification (LOQ) per ICH guidelines .

Q. What strategies resolve discrepancies between in silico predictions and empirical data for this compound’s pharmacokinetics?

Discrepancies may stem from oversimplified model assumptions. Solutions include:

  • Physiologically Based Pharmacokinetic (PBPK) modeling : Incorporate tissue-specific permeability and metabolic enzyme data (e.g., CYP450 isoforms) .
  • In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte clearance assays to refine predicted hepatic extraction ratios .
  • Sensitivity analysis : Identify parameters (e.g., plasma protein binding) with the highest impact on model output .

Methodological Best Practices

  • Data reporting : Include raw datasets, processing scripts, and error margins (e.g., standard error of the mean) in supplementary materials .
  • Ethical compliance : Adhere to ARRIVE guidelines for preclinical studies, detailing animal welfare protocols and randomization methods .
  • Theoretical grounding : Link findings to established frameworks (e.g., structure-activity relationships for alkaloids) to contextualize novelty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.